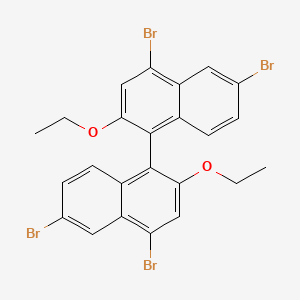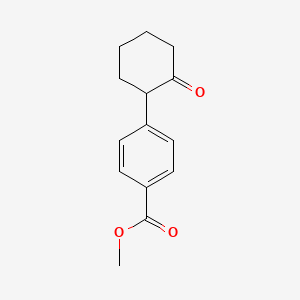![molecular formula C9H16Si2 B14135401 Methylenebis[ethynyl(dimethyl)silane] CAS No. 6984-09-4](/img/structure/B14135401.png)
Methylenebis[ethynyl(dimethyl)silane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylenebis[ethynyl(dimethyl)silane] is a chemical compound with the molecular formula C9H16Si2 It is characterized by the presence of ethynyl groups attached to silicon atoms, which are further connected by a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methylenebis[ethynyl(dimethyl)silane] typically involves the reaction of dimethylchlorosilane with acetylene in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
Reaction of Dimethylchlorosilane with Acetylene:
Industrial Production Methods
On an industrial scale, the production of Methylenebis[ethynyl(dimethyl)silane] may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products.
化学反応の分析
Types of Reactions
Methylenebis[ethynyl(dimethyl)silane] undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl groups to ethyl groups.
Substitution: The silicon atoms can participate in substitution reactions, where the ethynyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or ozone can be used under controlled conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Halogenating agents like chlorine or bromine can be used to introduce new functional groups.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of ethyl-substituted silanes.
Substitution: Formation of halogenated silanes.
科学的研究の応用
Methylenebis[ethynyl(dimethyl)silane] has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance materials, such as silicone resins and elastomers.
作用機序
The mechanism of action of Methylenebis[ethynyl(dimethyl)silane] involves its ability to form stable bonds with various substrates. The ethynyl groups provide sites for further chemical modifications, while the silicon atoms contribute to the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
Methylenebis(dimethylsilane): Similar structure but lacks ethynyl groups.
Triisopropyl(trimethylsilylethynyl)silane: Contains ethynyl groups but with different substituents on silicon.
Uniqueness
Methylenebis[ethynyl(dimethyl)silane] is unique due to the presence of ethynyl groups, which impart distinct reactivity and potential for further functionalization. This makes it a valuable compound in various research and industrial applications.
特性
CAS番号 |
6984-09-4 |
|---|---|
分子式 |
C9H16Si2 |
分子量 |
180.39 g/mol |
IUPAC名 |
ethynyl-[[ethynyl(dimethyl)silyl]methyl]-dimethylsilane |
InChI |
InChI=1S/C9H16Si2/c1-7-10(3,4)9-11(5,6)8-2/h1-2H,9H2,3-6H3 |
InChIキー |
VTOPPNIJZITLQD-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C[Si](C)(C)C#C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride](/img/structure/B14135321.png)
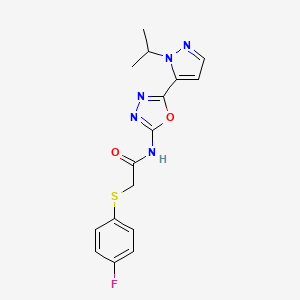

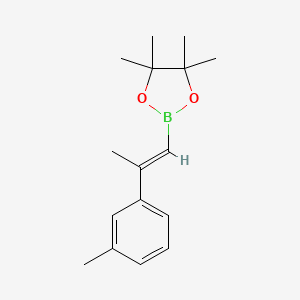
![5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid](/img/structure/B14135351.png)
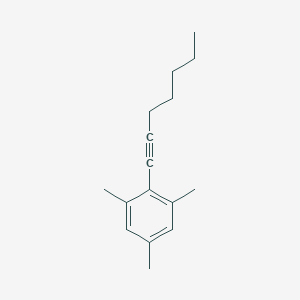
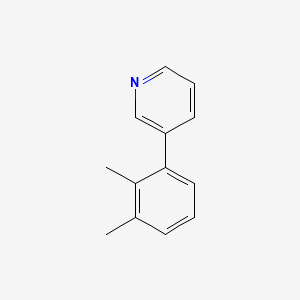
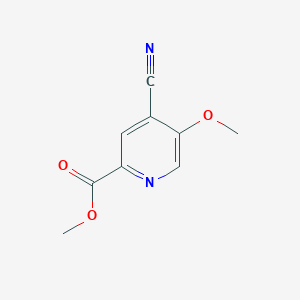
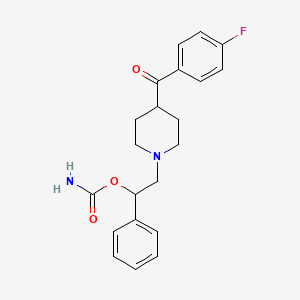
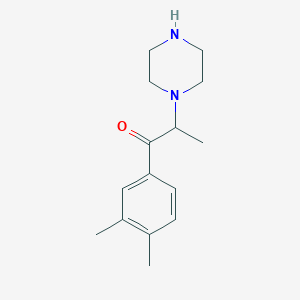
![(2E)-2-[4-(2-oxo-5-pentyltetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarboxamide](/img/structure/B14135395.png)
![2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14135399.png)
